

Physicochemical properties of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of **4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the heterocyclic compound **4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone**. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Physicochemical Properties

4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone is a substituted quinolone derivative. The quinolone scaffold is a prominent feature in numerous biologically active compounds.[1] The physicochemical properties of this specific molecule are crucial for its handling, characterization, and application in research and development.

Table 1: Physicochemical Data for 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone

Property	Value	Source
Molecular Formula	C12H12BrNO	-
Molecular Weight	266.13 g/mol	[1]
CAS Number	23976-55-8	[1]
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	The nitrogen and carbonyl groups within the quinolone ring influence the molecule's solubility and ability to form hydrogen bonds.[1] Specific solubility data in common solvents is not readily available.	-

Synthesis and Experimental Protocols

The primary synthetic route to **4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone** involves the benzylic bromination of its precursor, 4,6,8-trimethyl-2(1H)-quinolone.[1] This reaction typically utilizes N-bromosuccinimide (NBS) as the brominating agent.[1]

Synthesis of the Precursor: 4,6,8-trimethyl-2(1H)-quinolone

A common method for the synthesis of the quinolone core is the Conrad-Limpach reaction, which involves the condensation of a β -ketoester with an aniline derivative.

Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one
equivalent of ethyl acetoacetate and one equivalent of 2,4-dimethylaniline.

- Condensation: Heat the mixture, typically at a temperature of 140-150°C, for a sufficient period to form the intermediate enamine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Cyclization: The resulting enamine is then cyclized at a higher temperature, often in a high-boiling point solvent such as diphenyl ether, to yield 4,6,8-trimethyl-2(1H)-quinolone.
- Purification: After cooling, the reaction mixture is treated with a non-polar solvent like hexane
 or ether to precipitate the product. The solid product is then collected by filtration, washed,
 and can be further purified by recrystallization.

Benzylic Bromination to Yield 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone

The methyl group at the C-4 position of the quinolone ring is susceptible to free-radical halogenation due to its benzylic-like character.[1]

Experimental Protocol:

- Reaction Setup: Dissolve the precursor, 4,6,8-trimethyl-2(1H)-quinolone, in a suitable solvent such as carbon tetrachloride or acetonitrile in a round-bottom flask.
- Addition of Reagents: Add N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to the solution.
- Reaction Conditions: The reaction mixture is typically heated to reflux to initiate the radical chain reaction. The progress of the bromination is monitored by TLC.
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified, commonly by column chromatography on silica gel.

Spectroscopic Characterization

While specific spectral data for **4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone** is not widely published, the expected spectroscopic features can be inferred from the analysis of similar

quinolone structures.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Expected signals would include singlets for the two methyl groups on the benzene ring, a singlet for the bromomethyl protons, and aromatic protons corresponding to the quinolone ring system. The NH proton of the quinolone ring would likely appear as a broad singlet.
 - ¹³C NMR: The spectrum would show distinct signals for the methyl carbons, the bromomethyl carbon, the carbonyl carbon, and the aromatic and heterocyclic carbons of the quinolone core.
- Infrared (IR) Spectroscopy:
 - The IR spectrum is expected to show a characteristic absorption band for the C=O stretching of the lactam group, typically in the region of 1650-1670 cm⁻¹.
 - N-H stretching vibrations would be observed in the region of 3200-3400 cm⁻¹.
 - C-H stretching and bending vibrations for the aromatic and methyl groups would also be present.
- Mass Spectrometry (MS):
 - The mass spectrum should exhibit a molecular ion peak (M+) and an (M+2)+ peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

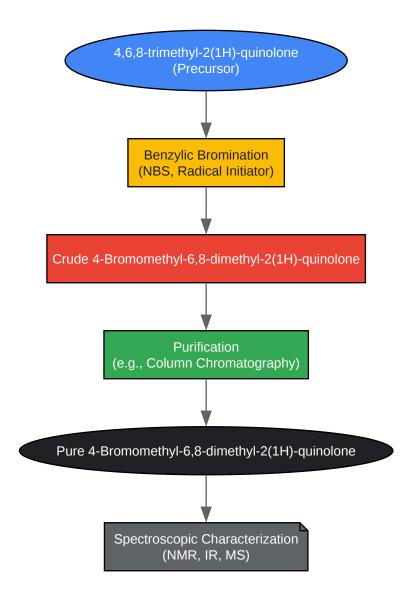
Potential Biological Activity and Signaling Pathways

Quinolone derivatives are a well-established class of compounds with a broad range of biological activities, most notably as antibacterial agents.[2][3] Their primary mechanism of action in bacteria involves the inhibition of DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair.[3][4][5][6] By targeting these enzymes, quinolones lead to the fragmentation of the bacterial chromosome and ultimately cell death.[4][5]

The 2(1H)-quinolone core, in particular, is recognized as a "privileged scaffold" in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1] These activities extend beyond antibacterial effects and include potential anticancer and antiviral properties.[2][7]

The specific biological activity of **4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone** has not been extensively reported. However, the presence of the reactive bromomethyl group makes it a valuable intermediate for the synthesis of a library of novel quinolone derivatives.[1] This functional group can readily undergo nucleophilic substitution reactions, allowing for the introduction of various pharmacophores at the 4-position, which could modulate the biological activity and target specificity of the parent molecule.

The diagram below illustrates the generalized mechanism of action for quinolone antibiotics.



Click to download full resolution via product page

Caption: Generalized mechanism of action of quinolone antibiotics.

The workflow for the synthesis and characterization of **4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone** is depicted in the following diagram.

Click to download full resolution via product page

Caption: Workflow for the synthesis and characterization of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone | 23976-55-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]
- 3. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]
- To cite this document: BenchChem. [Physicochemical properties of 4-Bromomethyl-6,8-dimethyl-2(1H)-quinolone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214516#physicochemical-properties-of-4-bromomethyl-6-8-dimethyl-2-1h-quinolone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com